N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13083282
InChI: InChI=1S/C13H17N3O2/c1-17-12-4-3-10(13(7-12)18-2)8-14-9-11-5-6-15-16-11/h3-7,14H,8-9H2,1-2H3,(H,15,16)
SMILES: COC1=CC(=C(C=C1)CNCC2=CC=NN2)OC
Molecular Formula: C13H17N3O2
Molecular Weight: 247.29 g/mol

N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine

CAS No.:

Cat. No.: VC13083282

Molecular Formula: C13H17N3O2

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine -

Specification

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
IUPAC Name 1-(2,4-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
Standard InChI InChI=1S/C13H17N3O2/c1-17-12-4-3-10(13(7-12)18-2)8-14-9-11-5-6-15-16-11/h3-7,14H,8-9H2,1-2H3,(H,15,16)
Standard InChI Key JAKLZDMPHOBXFB-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CNCC2=CC=NN2)OC
Canonical SMILES COC1=CC(=C(C=C1)CNCC2=CC=NN2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) linked via a methylamine bridge to a 2,4-dimethoxyphenyl group. The pyrazole moiety contributes to hydrogen bonding and π-π stacking interactions, while the dimethoxyphenyl group enhances lipophilicity and electron-donating capacity . Key structural features include:

  • Pyrazole Ring: Positions 1 and 3 are substituted with hydrogen and a methylamine group, respectively.

  • Dimethoxyphenyl Group: Methoxy groups at the 2- and 4-positions of the benzene ring modulate electronic effects and steric bulk.

The molecular structure is summarized in Table 1.

Table 1: Molecular Properties of N-((1H-Pyrazol-3-YL)methyl)-1-(2,4-dimethoxyphenyl)methanamine

PropertyValue
Molecular FormulaC₁₃H₁₇N₃O₂
Molecular Weight247.29 g/mol
CAS Number1291528-60-3
Key Functional GroupsPyrazole, dimethoxyphenyl, amine

Synthesis and Optimization

Synthetic Routes

While no explicit synthesis protocol exists for this compound, analogous pyrazole derivatives are typically synthesized via reductive amination or condensation reactions . For example, the synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine involves solvent-free condensation of ketones with hydrazines, followed by reductive amination. Similarly, Claisen-Schmidt condensation—used to prepare pyrazole-carbaldehyde derivatives—could be adapted for this molecule .

A plausible synthetic pathway involves:

  • Formation of the Pyrazole Core: Reaction of hydrazine with a diketone or β-ketoester.

  • Functionalization: Introduction of the methylamine group via nucleophilic substitution.

  • Coupling with the Dimethoxyphenyl Group: Reductive amination between the pyrazole-methylamine intermediate and 2,4-dimethoxybenzaldehyde .

Table 2: Comparative Synthesis Methods for Pyrazole Derivatives

Reaction TypeReagents/ConditionsYield (%)Reference
Reductive AminationNaBH₃CN, MeOH, RT65–80
Claisen-SchmidtKOH, EtOH, reflux70–85
CyclocondensationHydrazine hydrate, acetic acid60–75

Biological Activities and Mechanisms

Anti-Inflammatory and Antimicrobial Effects

Methoxy-substituted phenyl groups are known to suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB signaling. Additionally, pyrazole-thiazole hybrids show broad-spectrum antimicrobial activity, with MIC values ranging from 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .

Pharmacokinetic and Toxicity Profiles

Metabolic Stability

While metabolic data for this specific compound are unavailable, analogs with similar substituents exhibit variable stability in liver microsomes. For example, CETP inhibitors bearing 3,4-dimethoxy groups show clearance rates of 29.8–48.1 μL/min/mg in human microsomes, suggesting moderate metabolic resistance .

Toxicity Considerations

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.

  • Target Identification: Screening against kinase, tubulin, and microbial enzyme targets.

  • Structure-Activity Relationships (SAR): Modifying methoxy positions and pyrazole substituents to enhance potency.

  • In Vivo Studies: Evaluating pharmacokinetics and efficacy in animal models of cancer and inflammation.

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